NVP-LXS196, also known as darovasertib, is a potent pan-protein kinase C (PKC) inhibitor with high whole kinome selectivity []. This classification signifies its ability to inhibit multiple PKC isoforms, which are crucial enzymes involved in various cellular processes, including cell growth, differentiation, and apoptosis []. While its primary application in scientific research revolves around its potential as a treatment for uveal melanoma (UM), its pan-PKC inhibitory activity makes it a valuable tool for investigating PKC signaling pathways in various other contexts [].
NVP-LXS196 exerts its therapeutic effect by inhibiting the activity of PKCs []. This inhibition disrupts downstream signaling pathways that are constitutively activated in uveal melanoma due to mutations in the Gq alpha subunits GNAQ and GNA11 []. These mutations lead to the overactivation of PKCs, driving tumor growth and metastasis []. By blocking PKC activity, NVP-LXS196 aims to restore normal cellular signaling and inhibit tumor progression [].
NVP-LXS196 is currently being investigated as a potential treatment for MUM, a disease with limited therapeutic options [, ]. Clinical trials have demonstrated encouraging clinical activity of NVP-LXS196 as a single agent with a manageable toxicity profile in patients with MUM []. Studies report cases of partial response and stable disease in patients treated with the compound, suggesting its potential for slowing disease progression [].
The pan-PKC inhibitory activity of NVP-LXS196 makes it a valuable tool for investigating the role of PKC signaling pathways in various cellular processes beyond uveal melanoma []. Researchers can utilize NVP-LXS196 to study the effects of PKC inhibition in different cell types and disease models, potentially uncovering novel therapeutic targets and pathways.
NVP-LXS196 serves as a valuable tool in preclinical drug development, particularly for diseases involving dysregulated PKC signaling []. Its well-characterized mechanism of action and established in vitro and in vivo efficacy make it a useful benchmark compound for developing and evaluating novel PKC inhibitors [].
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9